N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a triazole ring, a piperazine ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Piperazine Ring Formation: The piperazine ring can be synthesized via a nucleophilic substitution reaction involving a suitable diamine and a dihalide.
Coupling Reactions: The final step involves coupling the triazole and piperazine rings with the substituted phenyl groups using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
- N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Uniqueness
N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-14-3-2-4-17(13-14)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-16-7-5-15(21)6-8-16/h2-8,13,18-19,22-25H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPXMVAZJKUHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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